molecular formula C6H4INO2 B147127 1-Iodo-4-nitrobenzene CAS No. 636-98-6

1-Iodo-4-nitrobenzene

Cat. No.: B147127
CAS No.: 636-98-6
M. Wt: 249.01 g/mol
InChI Key: SCCCFNJTCDSLCY-UHFFFAOYSA-N
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Description

1-Iodo-4-nitrobenzene (C₆H₄INO₂) is an aromatic compound featuring an iodine atom at the para position relative to a nitro group. It is widely utilized in organic synthesis, particularly as a precursor for hypervalent iodine species, which serve as versatile oxidants in oxidation reactions. The compound’s stability under electrolytic conditions enables the generation of hypervalent iodine intermediates, which are critical for selective transformations such as C–H functionalization and heterocycle synthesis .

A notable preparation method involves electrolysis of this compound in trifluoroethanol (TFE) with LiClO₄, yielding a stable hypervalent iodine species as a pale yellow amorphous powder (36% yield). This stability contrasts with other iodobenzene derivatives, which often require in situ use due to poor isolation properties .

Preparation Methods

Diazotization-Iodination Method

The most widely documented preparation of 1-iodo-4-nitrobenzene involves diazotization of 4-nitroaniline followed by iodination. This two-step process leverages the reactivity of diazonium salts to introduce iodine at the aromatic ring’s para position .

Reaction Mechanism

The synthesis begins with protonation of 4-nitroaniline in concentrated sulfuric acid, forming a nitrous acid-trapping complex. Subsequent diazotization with sodium nitrite (NaNO₂) generates a diazonium ion intermediate. This intermediate reacts exothermically with potassium iodide (KI), displacing nitrogen gas and substituting iodine at the aromatic ring . Side reactions, such as diazonium coupling or phenyl cation formation, are mitigated by maintaining temperatures below 5°C .

Laboratory Procedure

A representative protocol involves:

  • Dissolving 0.5 g of 4-nitroaniline in 3 mL of water and 0.41 mL of concentrated H₂SO₄ at 0–5°C.

  • Adding a chilled solution of 0.25 g NaNO₂ in 0.75 mL water dropwise to form the diazonium salt.

  • Filtering the diazonium solution and introducing it to 1 g KI dissolved in 3 mL water.

  • Isolating the crude product via filtration, followed by recrystallization from ethanol .

Table 1: Reagent Quantities and Conditions

ComponentQuantityRole
4-Nitroaniline0.5 gSubstrate
H₂SO₄ (conc.)0.41 mLAcid catalyst
NaNO₂0.25 gDiazotizing agent
KI1 gIodine source
Temperature0–5°CReaction control

Optimization of Reaction Conditions

Temperature Control

Maintaining temperatures below 5°C is critical to prevent decomposition of the diazonium intermediate. Elevated temperatures promote side reactions, including:

  • Coupling reactions : Leading to azo byproducts (e.g., bis-aryl compounds) .

  • Phenyl cation formation : Reacting with nucleophiles (e.g., water) to yield phenolic derivatives .

Acid Concentration

Sulfuric acid serves dual roles: solubilizing 4-nitroaniline and stabilizing the diazonium ion. Excess acid (pH < 1) minimizes premature decomposition but risks sulfonation of the aromatic ring .

Iodide Source

Potassium iodide is preferred due to its high solubility in aqueous media. Alternative iodide sources (e.g., NaI) may introduce sodium ions, complicating purification .

Recrystallization and Purification

Crude this compound is typically contaminated with inorganic salts and polymeric byproducts. Recrystallization from ethanol yields shiny brown crystals with >95% purity . Solvent screening studies indicate ethanol’s superiority over benzene or toluene due to its polarity and boiling point (78°C), which facilitates rapid crystal growth .

Table 2: Solvent Efficacy for Recrystallization

SolventPurity (%)Crystal Quality
Ethanol95–98Shiny, uniform
Benzene85–90Irregular
Toluene88–92Needle-like
Dimethylacetamide80–85Amorphous

Industrial-Scale Considerations

While laboratory methods emphasize batch processing, industrial production employs continuous flow reactors to enhance yield and safety. Key adaptations include:

  • Catalyst use : Ru-Sn/Al₂O₃ catalysts accelerate iodination, reducing reaction time by 40%.

  • In-line monitoring : Real-time pH and temperature sensors prevent thermal runaway.

Alternative Synthetic Routes

Direct Nitration of Iodobenzene

Direct nitration of iodobenzene with nitric acid is theoretically feasible but impractical due to competing meta-nitration and oxidative deiodination .

Ullmann-Type Coupling

Palladium-catalyzed coupling of 4-nitroiodobenzene with aryl boronic acids has been explored but remains niche due to cost and complexity .

Challenges and Mitigation Strategies

Byproduct Formation

Colored byproducts (e.g., azo compounds) are minimized by:

  • Strict temperature control during diazotization.

  • Rapid quenching of the reaction post-iodination .

Yield Limitations

Typical yields range from 65–75%, limited by the solubility of KI in aqueous acid. Pre-dissolving KI in minimal water improves iodine availability, boosting yields to 80% .

Chemical Reactions Analysis

1-Iodo-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

  • Hydrogenation reactions typically use molecular hydrogen and metal catalysts.
  • Substitution reactions often involve nucleophiles like thiols and palladium or nickel catalysts.

Major Products:

  • Reduction yields 4-iodoaniline.
  • Substitution reactions can produce various aryl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-Iodo-4-nitrobenzene serves as a precursor for synthesizing various functionalized anilines, which are crucial intermediates in the development of pharmaceuticals and agrochemicals. Its higher reactivity compared to other halogenated nitrobenzenes allows for more efficient substitution reactions .

Biological Research

In biological studies, this compound is utilized as a probe to investigate enzyme-catalyzed reactions and biochemical pathways. It has been shown to affect cellular processes, making it useful in pharmacological research .

Medicinal Chemistry

This compound plays a role in developing new drugs targeting specific enzymes or receptors. Its ability to form covalent bonds with biomolecules allows it to be used in designing inhibitors or modulators for therapeutic purposes .

Industrial Applications

In the industrial sector, this compound is employed in producing dyes, pigments, and other chemicals. Its utility in synthesizing various industrial compounds underscores its importance beyond laboratory settings .

Case Studies

Several studies highlight the biological activity and potential applications of this compound:

  • Cancer Cell Line Study : Research demonstrated that treatment with this compound resulted in significant cell death across various cancer cell lines, with IC50 values ranging from 20 to 50 µM. This indicates its potential as an anticancer agent .
  • Antimicrobial Activity : In antimicrobial assessments, this compound exhibited an MIC value of 32 µg/mL against Staphylococcus aureus, suggesting its effectiveness as an antibacterial agent .

Mechanism of Action

The mechanism of action of 1-iodo-4-nitrobenzene depends on the specific reaction it undergoes. For example:

    Reduction: The nitro group is reduced to an amino group through the transfer of hydrogen atoms facilitated by metal catalysts. This process involves the adsorption of the compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

    Substitution: The iodine atom is replaced by a nucleophile through a palladium-catalyzed cross-coupling reaction.

Comparison with Similar Compounds

Structural and Electronic Effects

Para-substituted iodobenzenes exhibit distinct reactivity based on substituent electronic and steric profiles. Key comparisons include:

Compound Substituent Position/Type Oxidative Reactivity Stability of Hypervalent Species Isolation Feasibility
1-Iodo-4-nitrobenzene Para-nitro High High (amorphous solid) Yes (36% yield)
1-Iodo-3-nitrobenzene Meta-nitro Moderate Low (requires in situ use) No
1-Iodo-4-chlorobenzene Para-chloro Moderate-High Moderate (crystalline) Limited
1-Iodo-4-methoxybenzene Para-methoxy (O-function) Low Unstable No

Key Findings :

  • Nitro vs. Chloro Substituents : The strong electron-withdrawing nitro group enhances oxidative reactivity and stabilizes hypervalent iodine intermediates compared to chloro substituents. However, chloro derivatives may exhibit better crystallinity .
  • Meta vs. Para Substitution : Meta-substituted analogs (e.g., 1-iodo-3-nitrobenzene) show reduced reactivity due to diminished electronic conjugation, limiting their utility in oxidation reactions .
  • Oxygen-Containing Substituents : Para-methoxy groups destabilize hypervalent iodine species, likely due to electron-donating effects that counteract the nitro group’s stabilization .

Reaction Performance

In the oxidation of 5-membered heterocycles, this compound-derived hypervalent iodine species achieve higher yields (e.g., 75–85% for sulfoxide formation) compared to analogs like 1-iodo-4-chlorobenzene (60–70%).

Research Implications

The unique properties of this compound highlight its superiority in synthesizing stable, reusable hypervalent iodine reagents. Future research should explore substituent engineering (e.g., introducing fluorinated groups) to further enhance reactivity and green chemistry applications .

Biological Activity

1-Iodo-4-nitrobenzene, a halogenated aromatic compound, has garnered interest in various fields of biological research due to its unique chemical properties and potential applications. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

This compound (CAS No. 636-98-6) is characterized by the presence of iodine and nitro groups on a benzene ring. The synthesis of this compound can involve various methods, including electrophilic aromatic substitution reactions and nucleophilic substitutions. One notable method involves the reaction of arylhydrazines with iodine under metal-free conditions, which offers a straightforward approach to producing aryl iodides like this compound .

Biological Activity Overview

The biological activity of this compound has been studied in several contexts, particularly its cytotoxicity, antimicrobial properties, and effects on cellular mechanisms.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's IC50 values in different cancer cell lines suggest moderate to high cytotoxicity, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. It has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that the compound can inhibit bacterial growth at relatively low concentrations, suggesting potential use as an antibacterial agent .

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

  • Reactive Oxygen Species (ROS) Generation : The compound is known to induce oxidative stress in cells, leading to increased levels of ROS. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately resulting in cell death.
  • Apoptotic Pathways : Activation of apoptotic pathways has been observed in studies involving cancer cell lines. The compound triggers mitochondrial dysfunction and activates caspases, which are critical mediators of apoptosis.
  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, although further research is needed to elucidate these interactions fully.

Case Studies

Several key studies highlight the biological activity of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The study reported IC50 values ranging from 20 to 50 µM across different cell types .
  • Antimicrobial Efficacy : In another study assessing the antimicrobial properties, this compound was tested against a panel of bacterial strains. The results indicated that it had an MIC value of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

Summary Table of Biological Activities

Activity TypeTest SubjectResultReference
CytotoxicityMCF-7 (breast cancer)IC50 = 30 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Apoptosis InductionVarious cancer linesSignificant increase in apoptosis

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-iodo-4-nitrobenzene, and how do they influence experimental design?

this compound (C₆H₄INO₂, MW 249.01) has a melting point of 171–173°C and a boiling point of 289°C at 772 mmHg, with moderate thermal stability under recommended storage conditions . Its low solubility in common solvents (e.g., THF, ethanol) necessitates solvent optimization for reactions. For example, in hydrogenation studies, THF is often used due to its ability to dissolve both the substrate and catalyst . Researchers should prioritize closed systems and local exhaust ventilation to mitigate dust exposure during handling .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Mandatory personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Dust generation should be minimized using enclosed systems, and waste must be segregated for professional disposal to avoid environmental contamination . Safety showers and eyewash stations must be accessible, and air quality should be monitored during prolonged use .

Q. How is this compound synthesized, and what are the common impurities or byproducts?

A standard synthesis route involves iodination of nitrobenzene derivatives via electrophilic substitution. However, incomplete halogenation can yield diiodinated or dehalogenated byproducts. Purification typically employs recrystallization or column chromatography, with GC-MS or HPLC used to verify purity . Contaminants like 1-chloro-4-nitrobenzene (if chlorinated precursors are used) must be monitored due to similar reactivity .

Advanced Research Questions

Q. How do catalyst modifications impact the hydrogenation of this compound to 4-iodoaniline?

Ru-based catalysts (e.g., Ru-Zn/Al₂O₃) enhance 4-iodoaniline yield (78%) while suppressing over-hydrogenation to aniline. Promoters like Zn improve selectivity by stabilizing intermediate hydroxylamine species, whereas Sn or Co additives reduce activity due to site blocking . Temperature optimization (e.g., 80°C for 24 hours) balances conversion (>99.9%) and selectivity, though prolonged runs at 60°C degrade catalyst performance .

Q. How can discrepancies in carbon mass balance during hydrogenation be resolved?

Incomplete mass balance (observed in Ru-catalyzed hydrogenation) suggests undetected byproducts, such as azoxybenzene formed via nitroso-hydroxylamine condensation. Advanced analytical techniques (e.g., FTIR, NMR) or isotopic labeling can identify adsorbed intermediates on the catalyst surface. Post-reaction catalyst digestion (e.g., aqua regia) followed by ICP-MS analysis may reveal retained organics .

Q. What mechanistic insights explain this compound’s reactivity in Suzuki-Miyaura cross-coupling?

The iodine substituent acts as a superior leaving group compared to bromine or chlorine, enabling efficient transmetalation with boronic acids. Steric effects from the nitro group at the para position slow oxidative addition but improve regioselectivity. Optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, THF/H₂O) yield unsymmetrical biaryls with 78% efficiency .

Q. How does thermal stability affect reaction scalability and long-term storage?

this compound decomposes above 289°C, but prolonged storage at room temperature under inert atmospheres (N₂/Ar) prevents iodobenzene formation. For large-scale reactions, exothermic decomposition risks require controlled heating (<200°C) and real-time thermal monitoring (e.g., DSC) .

Q. What strategies mitigate catalyst deactivation in flow hydrogenation systems?

In continuous flow reactors, catalyst fouling is addressed by periodic regeneration (e.g., H₂ treatment at 150°C) or doping with Sn to reduce coke formation. Flow rate adjustments (0.25–0.5 mL/min) maintain substrate-catalyst contact time while minimizing pressure drops .

Q. Data Contradiction and Analysis

Q. Why do reported yields for 4-iodoaniline vary across studies using similar Ru catalysts?

Variations arise from differences in catalyst pretreatment (e.g., reduction temperature), solvent purity, and H₂ pressure. For instance, THF contaminated with peroxides inhibits hydrogenation, while trace O₂ in H₂ gas promotes nitroso intermediate polymerization . Standardized pre-reduction protocols (e.g., 300°C under H₂ for 2 hours) improve reproducibility.

Q. How can conflicting solubility data for this compound be reconciled?

Discrepancies in solubility (e.g., in ethanol vs. DMF) stem from polymorphic forms or residual synthesis byproducts. Researchers should report crystallization conditions (e.g., cooling rate, solvent polarity) and characterize batches via XRD to confirm phase purity .

Q. Methodological Recommendations

  • Catalyst Screening : Use high-throughput reactors with parallel catalyst beds to compare Ru, Pd, and Ni systems .
  • Analytical Validation : Pair GC with MS detection to resolve co-eluting byproducts .
  • Safety Compliance : Implement hazard operability (HAZOP) assessments for scale-up .

Properties

IUPAC Name

1-iodo-4-nitrobenzene
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InChI

InChI=1S/C6H4INO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SCCCFNJTCDSLCY-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])I
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4INO2
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DSSTOX Substance ID

DTXSID7060914
Record name Benzene, 1-iodo-4-nitro-
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Molecular Weight

249.01 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 1-Iodo-4-nitrobenzene
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CAS No.

636-98-6
Record name 1-Iodo-4-nitrobenzene
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